Teuvincenone H
Overview
Description
Teuvincenone H is a naturally occurring diterpenoid compound that belongs to the abietane family. It is characterized by a 6/6/6/5 tetracyclic ring system with an aromatized C ring and a dihydrofuran D ring. This compound is isolated from various plant sources, including species from the Teucrium genus. This compound has garnered interest due to its potential biological activities, including antioxidant and anti-inflammatory properties.
Mechanism of Action
Target of Action
Teuvincenone H is a type of diterpenoid, a class of compounds known for their diverse biological activities Related compounds such as teuvincenone f have been found to target the nlrp3 inflammasome pathway . The NLRP3 inflammasome is a component of the immune system that plays a crucial role in the body’s response to infection and injury .
Mode of Action
For instance, Teuvincenone F has been found to suppress inflammation by attenuating K63-linked ubiquitination of NEMO, a key regulator of the NF-κB pathway . This interaction inhibits the phosphorylation of NF-κB and reduces the expression of inflammatory cytokines .
Biochemical Pathways
For example, Teuvincenone F has been shown to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the innate immune response . By inhibiting this pathway, Teuvincenone F can suppress the production of pro-inflammatory cytokines and reduce inflammation .
Result of Action
For instance, Teuvincenone F has been shown to suppress inflammation and inhibit the activation of the NLRP3 inflammasome . These effects could potentially contribute to the therapeutic effects of this compound.
Biochemical Analysis
Biochemical Properties
Teuvincenone H plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been observed to interact with nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome pathways . This interaction is crucial as it can modulate inflammatory responses by inhibiting the activation of pro-inflammatory cytokines such as IL-1β and IL-18 . Additionally, this compound has been shown to inhibit the phosphorylation of NF-κB, a key transcription factor involved in inflammatory processes .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages by attenuating the ubiquitination of NF-κB-essential modulator (NEMO) . This suppression leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . Furthermore, this compound influences cell signaling pathways by inhibiting the activation of NF-κB and reducing the expression of NLRP3, thereby modulating gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit the activation of the NLRP3 inflammasome pathway. This inhibition is achieved through the attenuation of K63-linked ubiquitination of NEMO, which in turn suppresses the phosphorylation of NF-κB . By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines and the activation of the NLRP3 inflammasome . This mechanism highlights the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits significant anti-inflammatory and antioxidant activities without causing adverse effects . At higher dosages, this compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and potential toxicity must be carefully evaluated to ensure safe and effective use in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to inflammation and oxidative stress. The compound interacts with enzymes such as NF-κB and NLRP3, modulating their activity and influencing metabolic flux . By inhibiting the activation of these enzymes, this compound can reduce the production of pro-inflammatory cytokines and oxidative stress markers, thereby impacting overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and ensuring targeted delivery to specific tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications This localization is critical for its interaction with key biomolecules and the modulation of cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Teuvincenone H involves a multi-step process. The A/B/C ring system is typically assembled via a modified three-step sequence, while the D ring is constructed through intramolecular iodoetherification. The synthesis relies on the rational design of the order for oxidation state escalation, which is realized through sequential benzylic iodination, Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the scarcity of the compound in natural sources and the complexity of its synthetic routes. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Teuvincenone H undergoes various chemical reactions, including:
Oxidation: Sequential benzylic iodination followed by Kornblum oxidation.
Reduction: Potential reduction reactions to modify specific functional groups.
Substitution: Intramolecular iodoetherification to form the D ring.
Common Reagents and Conditions
Benzylic Iodination: Iodine and a suitable oxidizing agent.
Kornblum Oxidation: Dimethyl sulfoxide (DMSO) and a base.
Siegel–Tomkinson C–H Oxidation: Specific oxidizing agents tailored for C–H bond activation.
Iodoetherification: Iodine and a nucleophile to facilitate ring closure.
Major Products
The major products formed from these reactions include intermediates with varying oxidation states, ultimately leading to the formation of this compound with its characteristic tetracyclic structure.
Scientific Research Applications
Chemistry: As a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: Investigated for its antioxidant properties, which may protect cells from oxidative stress.
Medicine: Potential anti-inflammatory effects, making it a candidate for developing new therapeutic agents.
Comparison with Similar Compounds
Teuvincenone H can be compared with other similar compounds, such as:
Teuvincenone B: Shares a similar tetracyclic structure but differs in specific functional groups.
Villosin C: Another abietane diterpenoid with a similar ring system but distinct biological activities.
Uncinatone: A related compound with structural similarities but different pharmacological properties.
These compounds highlight the uniqueness of this compound in terms of its specific biological activities and potential therapeutic applications.
Biological Activity
Teuvincenone H is a diterpenoid compound that has garnered attention due to its potential biological activities, particularly in the realm of anti-inflammatory responses and modulation of immune pathways. This article explores the biological activity of this compound, examining its mechanisms of action, biochemical properties, and implications for therapeutic applications.
Overview of this compound
This compound is part of a larger family of compounds known as diterpenoids, which are characterized by their diverse biological activities. These compounds are derived from various natural sources and have been studied for their potential health benefits, including anti-inflammatory and antioxidant properties.
Target Pathways
This compound has been shown to interact with several key biological pathways:
- NLRP3 Inflammasome Pathway : Similar to its analog Teuvincenone F, this compound is believed to inhibit the NLRP3 inflammasome pathway, which is crucial for the innate immune response. This inhibition may occur through the attenuation of K63-linked ubiquitination of NEMO (NF-κB essential modulator), which is a critical regulator in the NF-κB signaling pathway .
- Cytokine Production : The compound has demonstrated the ability to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This effect is particularly significant in macrophages exposed to lipopolysaccharides (LPS), a common inflammatory stimulus .
This compound exhibits several biochemical properties that contribute to its biological activity:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.
- Cellular Effects : The compound influences various cellular processes, including the suppression of inflammation in macrophages. It achieves this by modulating key signaling pathways involved in inflammatory responses.
Research Findings
Several studies have investigated the biological activity of this compound and related compounds. Below is a summary table highlighting key findings from these studies:
Case Studies
In vivo studies have demonstrated the efficacy of this compound in reducing inflammation:
- LPS-Induced Inflammation Model : In murine models, administration of this compound significantly reduced levels of pro-inflammatory cytokines in response to LPS treatment. This suggests its potential as an anti-inflammatory agent .
- Oxidative Stress Studies : Research indicates that this compound may mitigate oxidative stress effects in cellular models, further supporting its role as a protective agent against inflammation-related damage.
Properties
IUPAC Name |
(11bR)-5,7,11-trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-8-7-9-13(22)11-12(15(24)17(9)26-8)20(4)6-5-10(21)19(2,3)18(20)16(25)14(11)23/h7,22,24-25H,5-6H2,1-4H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFLVZDJWZPGCS-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(C(=C2O1)O)C4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C3=C(C(=C2O1)O)[C@]4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What new information does this research provide about Teuvincenone H?
A1: The research primarily focuses on characterizing abietane diterpenes from Aegiphila lhotzkyana, including a previously unreported diterpene. While the abstract mentions a revision of the ¹H NMR data assignment for this compound [], it does not specify the nature of this revision or provide the corrected data. The study primarily utilized 2D NMR techniques like COSY, NOESY, HMQC, and HMBC, along with 1D NMR, to elucidate the structures and assign ¹H and ¹³C chemical shifts for the new diterpene and three derivatives, including this compound [].
Q2: Can the paper's findings be extrapolated to understand the biological activity of this compound?
A2: No, the research abstract solely focuses on the NMR characterization of this compound and other abietane diterpenes. It does not offer any insights into the compound's biological activity, mechanism of action, or potential therapeutic applications []. Further research would be needed to explore those aspects.
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